Cas no 897612-05-4 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide)

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound featuring a tetrahydroquinoline core functionalized with a methanesulfonyl group and a substituted benzamide moiety. The presence of dimethoxy and nitro groups on the benzamide ring enhances its potential as an intermediate in pharmaceutical or agrochemical applications. The methanesulfonyl group may improve solubility and metabolic stability, while the nitro functionality offers reactivity for further derivatization. This compound’s structural complexity and functional group diversity make it suitable for research in medicinal chemistry, particularly in the development of biologically active molecules. Its well-defined synthetic pathway ensures reproducibility for laboratory-scale or industrial use.
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide structure
897612-05-4 structure
Product name:N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
CAS No:897612-05-4
MF:C19H21N3O7S
MW:435.45094370842
CID:5513107

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 4,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-nitrobenzamide
    • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
    • Inchi: 1S/C19H21N3O7S/c1-28-17-10-14(16(22(24)25)11-18(17)29-2)19(23)20-13-7-6-12-5-4-8-21(15(12)9-13)30(3,26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,20,23)
    • InChI Key: BZZCNNMKRHJHQS-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C)(=O)=O)(=O)C1=CC(OC)=C(OC)C=C1[N+]([O-])=O

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2051-0349-2μmol
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
897612-05-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2051-0349-10μmol
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
897612-05-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2051-0349-50mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
897612-05-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F2051-0349-4mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
897612-05-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2051-0349-10mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
897612-05-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2051-0349-15mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
897612-05-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2051-0349-25mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
897612-05-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2051-0349-5μmol
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
897612-05-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2051-0349-2mg
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
897612-05-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2051-0349-20μmol
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
897612-05-4 90%+
20μl
$79.0 2023-05-17

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide Related Literature

Additional information on N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide

N-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-7-Yl)-4,5-Dimethoxy-2-Nitrobenzamide: A Comprehensive Overview

The compound CAS No 897612-05-4, also known as N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a tetrahydroquinoline moiety and a benzamide group with methoxy and nitro substituents. The combination of these functional groups makes it a versatile molecule with unique properties.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in drug discovery. The methanesulfonyl group attached to the tetrahydroquinoline ring enhances the compound's stability and bioavailability. Additionally, the presence of methoxy and nitro groups on the benzamide portion contributes to its potential as a bioactive agent. These features make CAS No 897612-05-4 a promising candidate for further research in medicinal chemistry.

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the formation of the tetrahydroquinoline ring through cyclization reactions and the subsequent attachment of the methanesulfonyl group. The benzamide portion is synthesized separately and then coupled with the tetrahydroquinoline moiety under specific conditions to form the final product.

One of the most recent breakthroughs in this field is the application of computational chemistry to predict the biological activity of such compounds. By using molecular docking studies and quantum mechanical calculations, researchers can now better understand how CAS No 897612-05-4 interacts with target proteins at the molecular level. This approach has significantly accelerated drug discovery efforts and provided valuable insights into optimizing this compound's pharmacokinetic properties.

In terms of biological activity, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-Yl)-4,5-Dimethoxy-2-Nitrobenzamide has shown potential as an inhibitor of certain enzymes involved in disease pathways. For instance, recent research indicates that it may inhibit kinases associated with cancer cell proliferation. This suggests that it could be developed into an anti-cancer agent with high specificity and minimal side effects.

The structural uniqueness of this compound also makes it an interesting candidate for materials science applications. Its ability to form stable complexes with metal ions could lead to its use in catalysis or as a component in advanced materials such as polymers or nanoparticles.

In conclusion, CAS No 897612-05-4, or N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-Yl)-4,5-Dimethoxy-2-Nitrobenzamide, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. With ongoing research focusing on its synthesis optimization and biological evaluation, this compound holds great promise for future innovations in both medicine and materials science.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD